molecular formula C12H11Cl2N3O B12620581 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol CAS No. 920512-09-0

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol

Cat. No.: B12620581
CAS No.: 920512-09-0
M. Wt: 284.14 g/mol
InChI Key: VMFNHFFIXPTXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a dichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate is then subjected to nitration followed by reduction to yield 4-amino-2,6-dichloropyridine . The final step involves a nucleophilic substitution reaction where the amino group is introduced, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of nitro groups results in amino derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is unique due to the combination of its phenol group, amino group, and dichloropyridinyl moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Biological Activity

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol, also known by its CAS number 920512-09-0, is a compound characterized by its phenolic structure and the presence of both amino and dichloropyridine moieties. This unique structural arrangement contributes significantly to its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C12H11Cl2N3O, with a molecular weight of 284.14 g/mol. The compound features functional groups that facilitate interactions with biological targets, enhancing its reactivity and potential therapeutic applications.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors.

Antimicrobial Activity

Studies indicate that this compound may act as an antimicrobial agent. Its effectiveness is attributed to hydrogen bonding interactions facilitated by the amino and hydroxyl groups, which enhance binding affinity to biological molecules. For instance, in vitro assays have shown promising results against several bacterial strains, suggesting potential use in treating infections.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Interaction studies reveal that it can effectively bind to enzyme active sites through hydrophobic interactions and hydrogen bonds. This characteristic is crucial for understanding its mechanism of action and therapeutic potential.

Enzyme Inhibition Type IC50 Value (µM)
CholinesteraseCompetitive0.312
Kinase (EGFR)Non-competitive5.3
FGFR1Competitive30.2

Case Studies

Several research articles have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Enzyme Interaction : Molecular docking studies indicated that the compound binds effectively to the active site of cholinesterases, which are critical in neurodegenerative diseases. The binding affinity was measured using kinetic assays, revealing an IC50 value of 0.312 µM.
  • Anticancer Potential : In another study focusing on cancer cell lines, the compound demonstrated antiproliferative effects against non-small cell lung cancer (NSCLC) cells, with IC50 values ranging from 25 to 77 nM across different cell lines.

The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins through multiple interactions:

  • Hydrogen Bonds : The amino group forms hydrogen bonds with active site residues.
  • Hydrophobic Interactions : The aromatic rings interact favorably with non-polar regions of enzymes.

These interactions not only stabilize the compound within the target site but also enhance its specificity and efficacy.

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeContains pyrimidine ringAldehyde functionality adds distinct reactivity
5-Amino-2-chloropyridineSimple chlorinated pyridineLacks phenolic group; different biological profile
2-Amino-3,5-dichloropyridineAnother dichlorinated pyridineDifferent substitution pattern affecting reactivity

The presence of both amino and phenolic groups in this compound distinguishes it from these similar compounds, contributing to its distinct chemical reactivity and biological activity.

Properties

CAS No.

920512-09-0

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2-amino-5-[[(2,6-dichloropyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H11Cl2N3O/c13-11-4-3-9(12(14)17-11)16-6-7-1-2-8(15)10(18)5-7/h1-5,16,18H,6,15H2

InChI Key

VMFNHFFIXPTXHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=C(N=C(C=C2)Cl)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.